2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide
Description
This compound features a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 4. The amide nitrogen is further functionalized with two distinct groups: a 4,6-difluoro-1,3-benzothiazol-2-yl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. The benzothiazole ring introduces electron-withdrawing fluorine atoms at positions 4 and 6, which may enhance metabolic stability and modulate electronic interactions with biological targets . The oxolane (tetrahydrofuran) substituent likely improves solubility due to its ether oxygen, contrasting with purely lipophilic substituents in analogous compounds.
Synthetic routes for similar carboxamides involve coupling activated carboxylic acids (e.g., 2,5-dichlorothiophene-3-carboxylic acid) with amines using agents like ethyl chloroformate and triethylamine, as demonstrated in the synthesis of related thiophene carboxamides .
Properties
IUPAC Name |
2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O2S2/c18-13-6-10(15(19)27-13)16(24)23(7-9-2-1-3-25-9)17-22-14-11(21)4-8(20)5-12(14)26-17/h4-6,9H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFNSGCEZBATAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene ring and its subsequent chlorination. The benzothiazole moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the oxolane ring to the thiophene-benzothiazole intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove halogen atoms or to modify the benzothiazole moiety.
Substitution: Halogen atoms on the thiophene and benzothiazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxamides
*BTA: Benzothiazole
Key Differences :
- The oxolane substituent may reduce logP values compared to phenyl or piperidyl groups, balancing lipophilicity and solubility .
Heterocyclic Compounds with Benzothiazole Moieties
Table 2: Benzothiazole-Containing Bioactive Compounds
Comparison :
- AS601245 utilizes a benzothiazole linked to a pyrimidine-pyridine system, emphasizing planar aromaticity for kinase binding. In contrast, the target compound’s thiophene-carboxamide backbone may offer conformational flexibility, while fluorination on the benzothiazole could refine steric and electronic interactions .
Halogenated Agrochemistry Analogs
Table 3: Halogenation Patterns in Agrochemicals
Key Insight :
- The 2,5-dichloro pattern on thiophene is uncommon in agrochemicals, which often prioritize 2,4-dichloro or trifluoromethyl groups for herbicidal activity. This suggests the target compound is tailored for non-agrochemical applications, possibly pharmaceuticals .
Biological Activity
2,5-Dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
The compound has the following structural characteristics:
- Molecular Formula : C16H13Cl2F2N3OS
- Molar Mass : 396.32 g/mol
- CAS Number : 862807-19-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : The synthesis begins with the preparation of the benzothiazole structure via cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of dichloro and difluoro groups is achieved through electrophilic aromatic substitution.
- Amide Bond Formation : The final step involves coupling the benzothiazole derivative with an oxolan moiety to form the desired amide.
Anticancer Properties
Research has shown that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways that are crucial for cancer cell survival and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Study on Antiviral Activity : In a study focusing on antiviral properties, compounds structurally related to this benzothiazole derivative showed significant activity against viral replication in vitro, indicating potential as antiviral agents .
- Antimicrobial Effects : A series of experiments demonstrated that related compounds possess antibacterial and antifungal properties with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against various pathogens .
Q & A
Q. What are the standard synthetic protocols for synthesizing thiophene-3-carboxamide derivatives with benzothiazole and oxolane substituents?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of thiophene-3-carboxylic acid derivatives with functionalized benzothiazole amines. For example, coupling reactions using 4,6-difluorobenzothiazol-2-amine and oxolane-methyl intermediates under reflux conditions in polar aprotic solvents (e.g., ethanol or THF) yield the target compound. Purification often employs flash chromatography (e.g., ethyl acetate/hexane) or recrystallization. Key steps include controlling stoichiometry and reaction time to minimize byproducts .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹).
- NMR (¹H/¹³C): Assigns proton environments (e.g., oxolane methylene protons at δ 3.5–4.5 ppm) and carbon signals for aromatic/heterocyclic systems. Overlapping signals may require 2D NMR (e.g., HSQC, COSY) .
- Mass Spectrometry: Confirms molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peaks).
- HPLC/LC-MS: Assesses purity and identifies impurities .
Q. What biological assays are commonly used to evaluate the pharmacological potential of such compounds?
- Methodological Answer:
- Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Molecular Docking: Simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or microbial enzymes .
Advanced Research Questions
Q. How can low yields in the N-alkylation step during synthesis be mitigated?
- Methodological Answer: Low yields (~30–40%) in coupling reactions often stem from steric hindrance or competing side reactions. Strategies include:
- Using bulky base catalysts (e.g., DBU) to enhance nucleophilicity.
- Optimizing solvent polarity (e.g., DMF for high-temperature reactions).
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How to resolve contradictions in NMR data due to dynamic stereochemistry or overlapping signals?
- Methodological Answer:
- Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., rotamers) by cooling samples to slow conformational exchange.
- Decoupling Experiments: Suppresses coupling interactions to clarify multiplet patterns.
- Isotopic Labeling: ¹³C-labeled reagents aid in assigning ambiguous carbons .
Q. What experimental designs are used to study the compound’s mechanism of action in biological systems?
- Methodological Answer:
- Knockout/Knockdown Models: CRISPR/Cas9-edited cell lines to validate target gene dependency.
- Metabolic Profiling: LC-MS-based metabolomics to track pathway perturbations (e.g., apoptosis markers).
- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics to purified proteins .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and in vitro activity results?
- Methodological Answer:
- Re-docking with Flexible Receptors: Use induced-fit docking models to account for protein conformational changes.
- Solvent Accessibility Analysis: MD simulations to assess ligand accessibility in binding pockets.
- Post-Hoc SAR Studies: Synthesize analogs with modified substituents (e.g., replacing oxolane with morpholine) to validate docking hypotheses .
Key Research Findings
- Synthetic Yield Optimization: Ethanol as a solvent improves yields (up to 70%) compared to THF (37%) for benzothiazole coupling reactions .
- Biological Activity: Analogous compounds show IC₅₀ values of 5–20 µM against bacterial pathogens, suggesting potential for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
